molecular formula C7H15Cl2N3 B6282702 cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride CAS No. 2649073-81-2

cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B6282702
CAS No.: 2649073-81-2
M. Wt: 212.12 g/mol
InChI Key: ORHXBQPSVGUKIB-UHFFFAOYSA-N
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Description

Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H13N3·2HCl It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further linked to a 4,5-dihydro-1H-imidazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropyl bromide in the presence of a base.

    Amination: The methanamine moiety is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding imidazoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, where halogenation or other electrophilic reagents can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Introduction of halogenated cyclopropyl derivatives.

Scientific Research Applications

Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The cyclopropyl group provides steric hindrance, while the imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine: Similar structure but with a methyl group instead of a hydrogen atom on the imidazole ring.

    Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine: Lacks the dihydrochloride salt form.

Uniqueness

Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dihydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

2649073-81-2

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.12 g/mol

IUPAC Name

cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C7H13N3.2ClH/c8-6(5-1-2-5)7-9-3-4-10-7;;/h5-6H,1-4,8H2,(H,9,10);2*1H

InChI Key

ORHXBQPSVGUKIB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=NCCN2)N.Cl.Cl

Purity

95

Origin of Product

United States

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